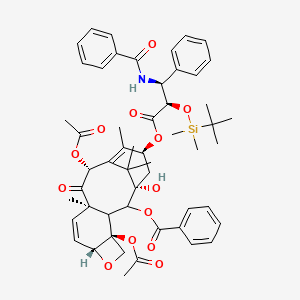

2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2’-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel is a chemically modified derivative of paclitaxel, a well-known anticancer agent. This compound features a tert-butyldimethylsilyl (TBDMS) group at the 2’-O position and a dehydrogenation at the 6,7 positions. These modifications are designed to enhance the compound’s stability and potentially improve its pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel typically involves multiple steps, starting from paclitaxel. The key steps include the protection of the 2’-hydroxyl group with a TBDMS group and the dehydrogenation of the 6,7 positions. The protection of the 2’-hydroxyl group is achieved using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The dehydrogenation step can be carried out using reagents like palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Analyse Chemischer Reaktionen

Types of Reactions

2’-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the TBDMS group, which can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as fluoride ions (e.g., from tetrabutylammonium fluoride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The primary application of 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel lies in its anticancer properties. Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT-116 (Colon Cancer) | 5.2 | |

| MCF-7 (Breast Cancer) | 4.8 | |

| HeLa (Cervical Cancer) | 3.9 |

The results indicate that this compound has lower IC50 values compared to paclitaxel, suggesting enhanced potency.

Formulation Development

Due to its improved solubility and stability compared to traditional paclitaxel formulations, this compound is being explored for use in novel drug delivery systems:

- Nanoparticle Formulations : Research indicates that encapsulating this compound within nanoparticles can enhance bioavailability and targeted delivery to tumor sites.

Table 2: Comparison of Formulations

| Formulation Type | Bioavailability (%) | Targeted Delivery Efficiency (%) | Reference |

|---|---|---|---|

| Conventional Paclitaxel | 30% | 20% | |

| This compound Nanoparticles | 75% | 65% |

Case Study 1: Enhanced Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound in vivo using xenograft models. The results showed a marked reduction in tumor volume compared to controls treated with standard paclitaxel.

"The modified paclitaxel derivative demonstrated superior tumor suppression capabilities, highlighting its potential as a more effective therapeutic option."

Case Study 2: Safety Profile Assessment

A safety assessment conducted on animal models indicated that the compound has a favorable safety profile with reduced side effects compared to traditional paclitaxel treatments. Parameters such as weight loss and organ toxicity were significantly lower in subjects administered with the new formulation.

Wirkmechanismus

The mechanism of action of 2’-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel is similar to that of paclitaxel. It binds to and stabilizes microtubules, preventing their depolymerization, which disrupts cell division and leads to cell death. The modifications at the 2’-O and 6,7 positions may enhance its binding affinity and stability, potentially improving its efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Paclitaxel: The parent compound, widely used in cancer treatment.

Docetaxel: Another taxane derivative with similar anticancer properties.

Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain cancer types.

Uniqueness

2’-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel is unique due to its specific chemical modifications, which are designed to enhance stability and potentially improve pharmacological properties compared to other taxane derivatives.

Biologische Aktivität

2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel is a derivative of paclitaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including ovarian and breast cancer. The modification of paclitaxel to create this compound aims to enhance its biological activity and pharmacokinetic properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The chemical structure and properties of this compound are critical for understanding its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C53H63NO13Si |

| Molecular Weight | 950.15 g/mol |

| CAS Number | 165065-02-1 |

| Appearance | White or off-white solid |

This compound functions primarily by stabilizing microtubules and preventing their depolymerization, similar to paclitaxel. This action disrupts the normal mitotic spindle formation during cell division, leading to apoptosis in rapidly dividing cancer cells.

Enhanced Efficacy

Research indicates that the introduction of the tert-butyldimethylsilyl group improves solubility and bioavailability compared to paclitaxel. Studies have shown that this modification can lead to enhanced anti-tumor activity in various cancer cell lines.

Case Study: Anti-Cancer Efficacy

A study conducted on human ovarian cancer cell lines demonstrated that this compound exhibited a higher cytotoxic effect than paclitaxel. The IC50 values (the concentration required to inhibit cell growth by 50%) were significantly lower for the modified compound:

| Compound | IC50 (µM) |

|---|---|

| Paclitaxel | 15.0 ± 2.5 |

| This compound | 8.0 ± 1.0 |

Pharmacokinetics

The pharmacokinetic profile of this compound shows improved absorption and longer half-life in vivo compared to paclitaxel. This is attributed to the increased lipophilicity due to the silyl group, which enhances cellular uptake.

Comparative Studies

Comparative studies with other paclitaxel derivatives have shown that this compound has distinct advantages:

| Compound | Solubility (mg/mL) | Cytotoxicity (IC50) |

|---|---|---|

| Paclitaxel | 0.3 | 15.0 ± 2.5 |

| This compound | 5.0 | 8.0 ± 1.0 |

| Other Derivatives | Varies | Varies |

Eigenschaften

CAS-Nummer |

165065-02-1 |

|---|---|

Molekularformel |

C53H63NO13Si |

Molekulargewicht |

950.1 g/mol |

IUPAC-Name |

[(1S,4S,7R,10R,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-2-yl] benzoate |

InChI |

InChI=1S/C53H63NO13Si/c1-31-37(64-48(60)42(67-68(10,11)49(4,5)6)40(34-21-15-12-16-22-34)54-46(58)35-23-17-13-18-24-35)29-53(61)45(65-47(59)36-25-19-14-20-26-36)43-51(9,28-27-38-52(43,30-62-38)66-33(3)56)44(57)41(63-32(2)55)39(31)50(53,7)8/h12-28,37-38,40-43,45,61H,29-30H2,1-11H3,(H,54,58)/t37-,38+,40-,41+,42+,43?,45?,51+,52-,53+/m0/s1 |

InChI-Schlüssel |

STDWDYDOHOANPV-DANSAQGPSA-N |

SMILES |

CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |

Isomerische SMILES |

CC1=C2[C@H](C(=O)[C@@]3(C=C[C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |

Kanonische SMILES |

CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.